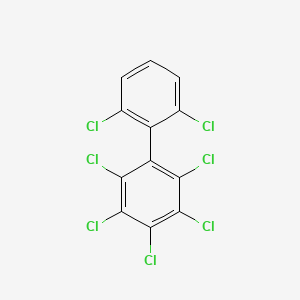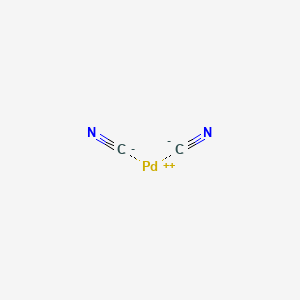
Palladium(II) cyanide
Overview
Description
Palladium(II) cyanide is a chemical compound with the formula Pd(CN)₂. It is composed of palladium in the +2 oxidation state and cyanide ions. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Combination: this compound can be synthesized by directly combining palladium(II) chloride with potassium cyanide in an aqueous solution.
Precipitation Method: Another method involves the precipitation of this compound from a solution containing palladium(II) ions and cyanide ions under controlled pH conditions.
Industrial Production Methods: In industrial settings, this compound is typically produced through controlled chemical reactions involving palladium salts and cyanide sources. The process requires careful handling and disposal of cyanide due to its toxicity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form palladium(IV) compounds.
Reduction: Reduction reactions can convert this compound to palladium metal or lower oxidation state palladium compounds.
Substitution: this compound can participate in substitution reactions where cyanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various ligands and solvents depending on the desired product.
Major Products Formed:
Palladium(IV) compounds from oxidation.
Palladium metal or palladium(0) complexes from reduction.
Various palladium-ligand complexes from substitution reactions.
Mechanism of Action
Target of Action
Palladium(II) cyanide primarily targets aryl halides . Aryl halides are organic compounds in which a halogen functional group is attached to an aromatic ring . They are key intermediates in various transformations in organic chemistry .
Mode of Action
This compound interacts with its targets through a process known as palladium-catalyzed cyanation . This process involves the introduction of a cyanide group into a reacting molecule, resulting in the formation of diverse cyanides or otherwise called nitriles . The reaction is facilitated by the wide functional group compatibility and catalytic efficacy of palladium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyanation of aryl halides . This pathway leads to the formation of aryl nitriles, which are compounds with wide significance in various sectors including pharmaceuticals, industries, natural product chemistry, and more . They can undergo smooth transformations into various other functional scaffolds like aldehydes, amides, carboxyls, amidines, esters, etc .
Pharmacokinetics
It’s known that palladium has multiple oxidation states (+1, +2, +4, +6), with the +2 and +4 states being common . This allows for various electronic configurations for coordination bonding .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of aryl nitriles . These compounds have wide significance and can be transformed into various other functional scaffolds . Some pharmaceutically relevant molecules containing nitrile moieties are portrayed in Fig. 1 .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of activating groups can improve the yields of the reaction compared to electron-donating groups . Furthermore, the reaction is typically carried out in DMF at 140–150°C .
Biochemical Analysis
Biochemical Properties
Palladium(II) cyanide plays a significant role in biochemical reactions, particularly as a catalyst in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be challenging under normal conditions. For instance, this compound is known to catalyze the cyanation of aryl halides, a reaction that introduces a cyanide group into organic molecules . This interaction is crucial in the synthesis of pharmaceuticals and other biologically active compounds.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms . This compound can also interfere with cellular respiration by binding to key enzymes in the mitochondrial electron transport chain, thereby affecting ATP production and overall cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form coordination complexes with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. For instance, this compound can inhibit the activity of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, by binding to its heme group . This inhibition disrupts the normal flow of electrons, leading to reduced ATP production and increased production of reactive oxygen species.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture . Long-term exposure to this compound has been shown to cause persistent oxidative stress and damage to cellular components, including DNA, proteins, and lipids .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to severe oxidative stress, inflammation, and tissue damage in animal models . These toxic effects are dose-dependent and can be observed in various organs, including the liver, kidneys, and lungs.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its detoxification and excretion. It interacts with enzymes such as glutathione S-transferase, which facilitates its conjugation with glutathione, a key antioxidant in cells . This conjugation helps to neutralize the toxic effects of this compound and promotes its excretion from the body. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular respiration and antioxidant defense .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mechanisms involving specific transporters . Once inside the cells, this compound can bind to intracellular proteins and other biomolecules, affecting its localization and accumulation. For example, it can accumulate in the mitochondria, where it exerts its effects on cellular respiration .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can be targeted to specific compartments or organelles within the cell through post-translational modifications or targeting signals . For instance, this compound can localize to the lysosomes, where it can be involved in the degradation of cellular components . This subcellular localization is crucial for understanding the precise mechanisms by which this compound exerts its biochemical effects.
Scientific Research Applications
Palladium(II) cyanide is used in several scientific research areas:
Catalysis: It serves as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Research into its potential use in bioinorganic chemistry and as a probe for studying metalloproteins.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electroplating and as a precursor for other palladium-based materials.
Comparison with Similar Compounds
Palladium(II) chloride (PdCl₂)
Palladium(II) oxide (PdO)
Palladium(II) acetate (Pd(OAc)₂)
Uniqueness: Palladium(II) cyanide is unique due to its strong affinity for cyanide ligands, which imparts distinct reactivity compared to other palladium compounds. Its toxicity and reactivity also set it apart from other palladium-based materials.
Properties
IUPAC Name |
palladium(2+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Pd/c2*1-2;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDASSWBZWFFNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062113 | |
| Record name | Palladium cyanide (Pd(CN)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2035-66-7 | |
| Record name | Palladium cyanide (Pd(CN)2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium cyanide (Pd(CN)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Palladium cyanide (Pd(CN)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium dicyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Palladium(II) cyanide interact with organic molecules, particularly alkynes?
A1: Research suggests that this compound can participate in oxidative addition reactions with the B-CN bond of cyanoboranes. [] This interaction generates a borylthis compound complex. Interestingly, in the presence of alkynes, the complex facilitates the insertion of the C-C triple bond into the B-Pd bond. This insertion ultimately leads to the formation of (2-borylalkenyl)this compound complexes. []
Q2: Can you provide details on the structural characteristics of this compound complexes?
A2: this compound readily forms complexes with ligands like ammonia and phosphines. For example, cis-diamminedicyanopalladium(II), with the formula Pd(CN)2(NH3)2, exhibits a square-planar coordination geometry around the palladium atom. [] This structure is stabilized by N-H...N hydrogen bonds between neighboring molecules. [] Further research has explored Palladium(II)-cyanide-phosphine complexes, adding to the understanding of its coordination chemistry. []
Q3: What catalytic properties make this compound interesting for synthetic applications?
A3: this compound demonstrates catalytic activity in the cyanoboration of alkynes. [] Mechanistic studies reveal that the reaction proceeds through a reversible oxidative addition of the B-CN bond to the palladium center, followed by alkyne insertion and reductive elimination to yield the desired product. [] The presence of trimethylphosphine ligands has been observed to influence the rate of the reductive elimination step in this catalytic cycle. []
Q4: Are there any studies exploring the coordination of organic bases with this compound?
A4: Yes, research dating back to the mid-20th century explored the coordination of organic bases with this compound. [] While the specific findings are not detailed in the provided abstracts, this research highlights the historical interest in understanding the reactivity and coordination chemistry of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(phenylsulfonyl)amino]benzoate](/img/structure/B1596348.png)
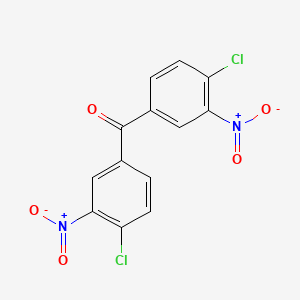
![6-Bromobenzo[h]quinoline](/img/structure/B1596350.png)
![2-Phenylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1596352.png)
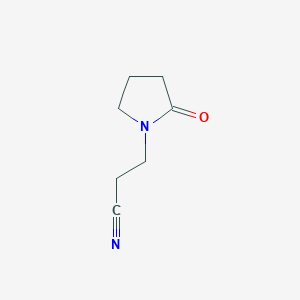
![Silane, trimethyl[3-[(trimethylsilyl)oxy]-1-propynyl]-](/img/structure/B1596355.png)
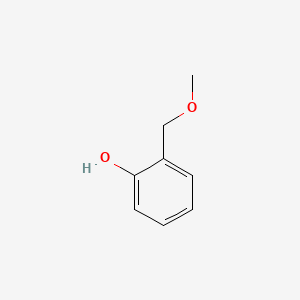
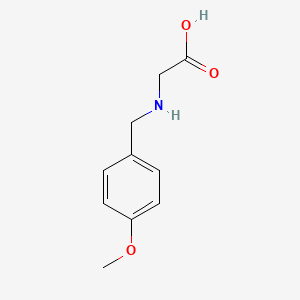
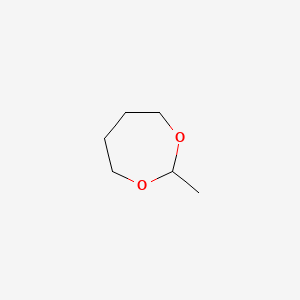
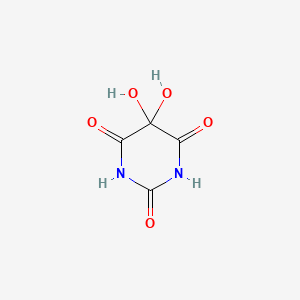
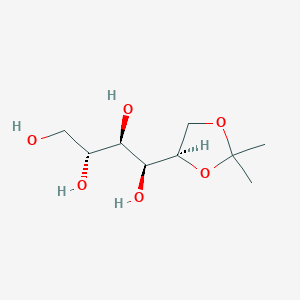
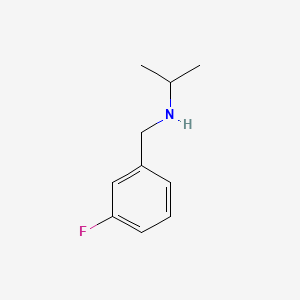
![Benzo[b]thiophene-2-ethanol](/img/structure/B1596367.png)
